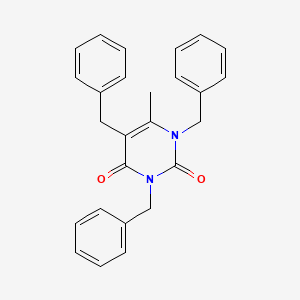
2-Sulfanylethanol;sulfurous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Sulfanylethanol can be synthesized through the reaction of ethylene oxide with hydrogen sulfide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained:
C2H4O+H2S→HSCH2CH2OH
Industrial production methods for sulfurous acid involve the dissolution of sulfur dioxide in water:
SO2+H2O→H2SO3
化学反应分析
Types of Reactions
2-Sulfanylethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: 2-Sulfanylethanol can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: It can be reduced to form ethanethiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogenated compounds to form thioethers.
Major Products
The major products formed from these reactions include disulfides, ethanethiol, and thioethers, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Sulfanylethanol and sulfurous acid have a wide range of applications in scientific research:
Chemistry: 2-Sulfanylethanol is used as a reducing agent in various chemical reactions and as a stabilizer for enzymes and proteins.
Biology: It is used in cell culture and molecular biology to maintain the reducing environment of cells and to prevent the oxidation of proteins.
Medicine: Sulfurous acid is used in pharmaceutical formulations as an antioxidant and preservative.
Industry: Both compounds are used in the production of various chemicals and as intermediates in industrial processes.
作用机制
The mechanism by which 2-sulfanylethanol exerts its effects involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them and preventing their oxidation. This property is particularly useful in maintaining the stability of proteins and enzymes in biological systems. Sulfurous acid, on the other hand, acts as an antioxidant by reacting with free radicals and preventing oxidative damage.
相似化合物的比较
2-Sulfanylethanol can be compared with other similar compounds such as ethanethiol and thioethylene glycol. While all these compounds contain sulfur and have reducing properties, 2-sulfanylethanol is unique due to its combination of a hydroxyl group and a thiol group, which gives it distinct chemical properties and reactivity. Similar compounds include:
Ethanethiol: A simple thiol with the formula C₂H₅SH.
Thioethylene glycol: A compound with the formula HSCH₂CH₂OH, similar to 2-sulfanylethanol but with different reactivity.
属性
CAS 编号 |
887502-05-8 |
|---|---|
分子式 |
C4H14O5S3 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
2-sulfanylethanol;sulfurous acid |
InChI |
InChI=1S/2C2H6OS.H2O3S/c2*3-1-2-4;1-4(2)3/h2*3-4H,1-2H2;(H2,1,2,3) |
InChI 键 |
BOHXGUBNNZSJSI-UHFFFAOYSA-N |
规范 SMILES |
C(CS)O.C(CS)O.OS(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


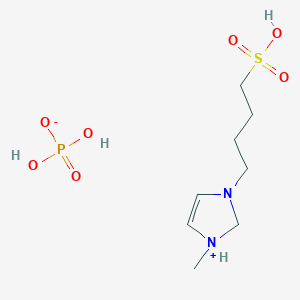
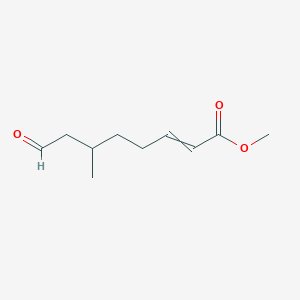
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)


![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
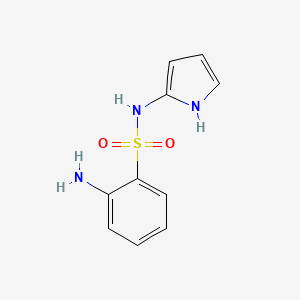
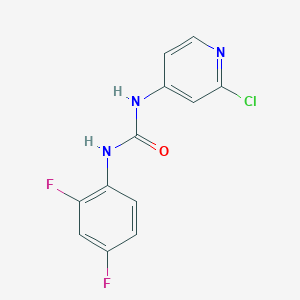
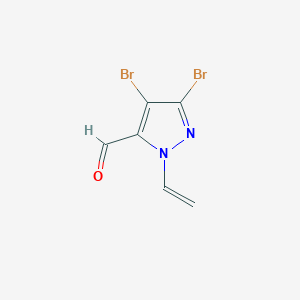
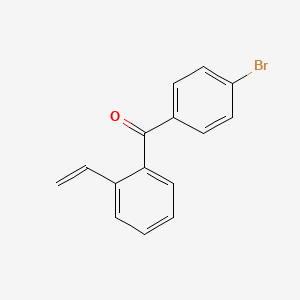
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)

